![molecular formula C5H3F5O2 B1480504 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2091705-41-6](/img/structure/B1480504.png)
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
“2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the empirical formula C5H5F3O2 . It is a type of cyclopropane carboxylic acid that has been functionalized with fluorine atoms .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclopropanes, such as “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid”, can be achieved on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride . This method is scalable and relies on available starting materials .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a trifluoromethyl group attached . The molecular weight of this compound is 154.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” include a melting point of 86-90 °C . The compound is a solid at room temperature .Safety and Hazards
Future Directions
The future directions for research on “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl cyclopropanes have been growing in popularity in drug discovery programs, with more than five thousand bioactive compounds bearing the CF3-cyclopropane substituent appearing in patent literature .
Mechanism of Action
Mode of action
The mode of action would depend on the specific biological target. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates, which could influence how this compound interacts with its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, lipophilicity, and size. The presence of fluorine atoms can influence these properties, often improving metabolic stability and facilitating passage through biological membranes .
properties
IUPAC Name |
2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1(3(11)12)2(4)5(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDZSRCKUZFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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